N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core substituted with a 3-chloro-4-fluorophenyl group at the N-terminus and a pyridazin-3-yl moiety bearing a 4-methoxyphenyl group at position 5. Its structural complexity combines halogenated and methoxy-substituted aromatic systems, which may influence solubility, receptor affinity, and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c1-31-17-5-2-15(3-6-17)20-8-9-21(27-26-20)28-10-12-29(13-11-28)22(30)25-16-4-7-19(24)18(23)14-16/h2-9,14H,10-13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRUSNOUMALKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5)
- Substituents : 3-chlorophenyl (vs. 3-chloro-4-fluorophenyl in the target compound).
- Key Data : Melting point = 193.3–195.2 °C; yield = 47.7% .
- Comparison: The absence of the 4-fluoro group in A5 may reduce steric hindrance and electronic effects compared to the target compound.
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
- Substituents : 4-chlorophenyl; triazolo-pyridazine core (vs. pyridazine in the target).
- Key Data : CAS RN 904576-65-4 .
Analogues with Modified Heterocyclic Systems
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
- Substituents : Pyridin-2-yl with Cl and CF₃; benzoxazin-6-yl.
- Key Data : Molecular weight = 455.8; CAS 866137-49-7 .
- Comparison : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, contrasting with the target’s methoxyphenyl group (electron-donating). The benzoxazin moiety may confer distinct metabolic stability.
YM580 (AR Antagonist)
- Structure: 4-cyano-3-(trifluoromethyl)phenyl; pyridin-3-yl.
- Key Data : ED₅₀ = 2.2 mg/kg/day (rat ventral prostate weight reduction) .
- Comparison: The cyano and trifluoromethyl groups enhance AR antagonism, suggesting that electron-withdrawing substituents on the aryl ring optimize receptor binding. The target’s methoxy group may reduce potency but improve solubility.
Role of the Carboxamide Linker
N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides
- Key Finding : The carboxamide carbonyl is critical for dopamine D3 receptor (D3R) selectivity. Removal reduces D3R affinity by >100-fold .
- Comparison : The target’s carboxamide linker likely plays a similar role in mediating receptor interactions. Substituent positioning (3-chloro-4-fluoro vs. 2-methoxy) may dictate selectivity for alternative targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
